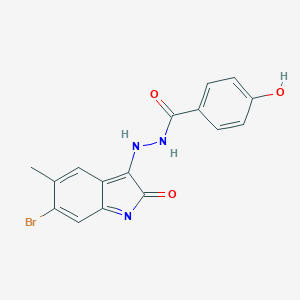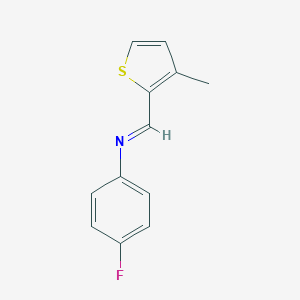
(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine is a Schiff base compound, characterized by the presence of an imine or azomethine group (–C=N–). Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO), medicinal chemistry, and material science .
Preparation Methods
The synthesis of (E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine typically involves the condensation reaction between 4-fluoroaniline and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Chemical Reactions Analysis
(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine has several scientific research applications:
Biology: The compound has been studied for its potential antimicrobial and anticancer activities.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacological properties.
Industry: The compound is used in the development of nonlinear optical materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of (E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine involves its interaction with molecular targets through its imine group. The compound can form stable complexes with metal ions, which can then participate in various biochemical pathways. The presence of the fluorine atom enhances its reactivity and binding affinity to specific molecular targets .
Comparison with Similar Compounds
(E)-N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine can be compared with other Schiff bases such as:
4-fluoro-N-[(E)-(pyridin-2-yl)methylidene]aniline: This compound has similar structural features but differs in the substituent on the imine group, leading to different chemical and biological properties.
4-fluoroaniline: A precursor to the compound, 4-fluoroaniline is used in various applications, including the synthesis of pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C12H10FNS |
|---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-1-(3-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H10FNS/c1-9-6-7-15-12(9)8-14-11-4-2-10(13)3-5-11/h2-8H,1H3 |
InChI Key |
ULCVTIPZJYLPPC-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)F |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-chlorobenzylidene)amino]-N-phenylbenzamide](/img/structure/B325631.png)
![(6E)-6-[(4-chloro-3-nitroanilino)methylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B325635.png)
![4-chloro-3-nitro-N-[(5-nitro-2-furyl)methylene]aniline](/img/structure/B325636.png)
![(6E)-6-[(4-bromo-3-chloroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B325637.png)
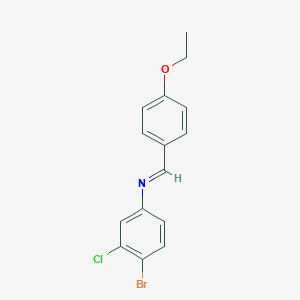
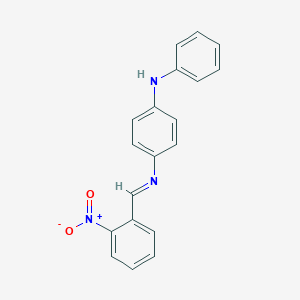
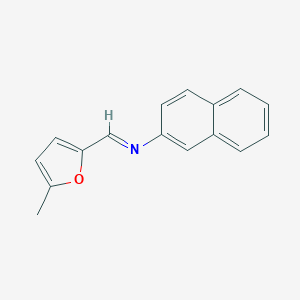
![2-[[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino]isoindole-1,3-dione](/img/structure/B325645.png)
![N'-[1-(3-aminophenyl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325646.png)
![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]-3-hydroxy-2-naphthohydrazide](/img/structure/B325647.png)
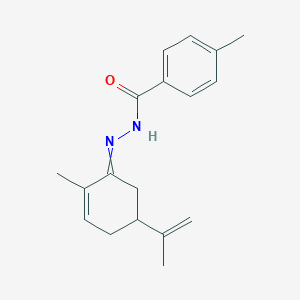
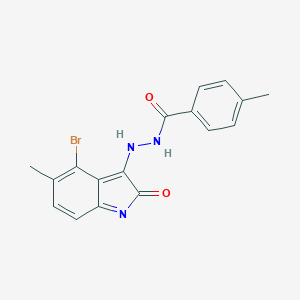
![4-methyl-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B325650.png)
